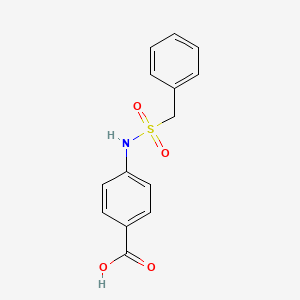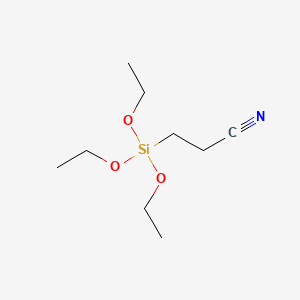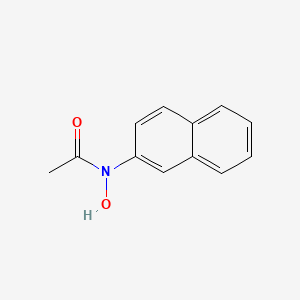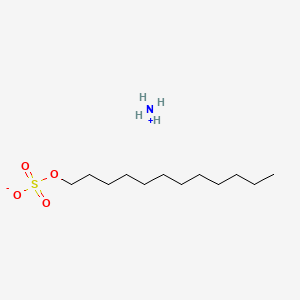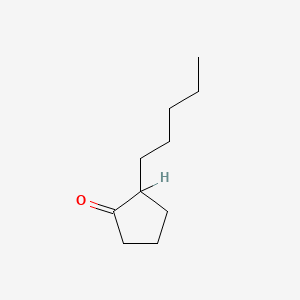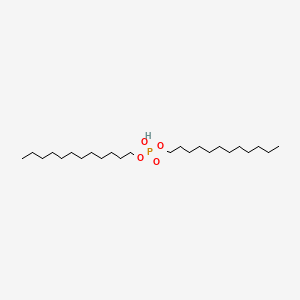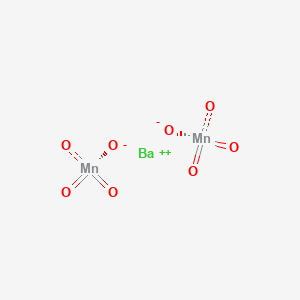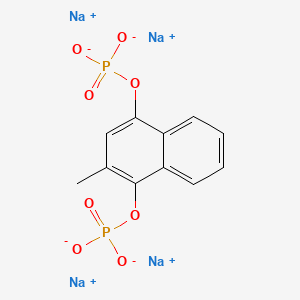
2-Hydroxyethyl dihydrothiachrome diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9a-(2-hydroxyethyl)dihydrothiochrome diphosphate is a pyrimidinothiazolopyrimidine that is dihydrothiochrome diphosphate in which the hydrogen at position 9a has been replaced by a 2-hydroxyethyl group. It is a pyrimidinothiazolopyrimidine, an organic diphosphate and a secondary alcohol.
Scientific Research Applications
Metabolism Studies
2-Hydroxyethyl dihydrothiachrome diphosphate is closely related to various organophosphate compounds used as flame retardants and plasticizers. Research on similar compounds, such as 2-ethylhexyl diphenyl phosphate (EHDPHP), has focused on their metabolism, identifying various metabolites through in vitro studies using human liver microsomes. These studies aim to propose general metabolism pathways and suggest biomarkers for assessing human exposure to these compounds (Ballesteros-Gómez et al., 2015).
Receptor Activity Analysis
Investigations have been conducted on primary metabolites of organophosphate flame retardants, examining their activities against human nuclear receptors. This research provides insights into the potential estrogenic, androgenic, and other hormonal impacts of these metabolites, which can inform the safety and regulatory aspects of their usage (Kojima et al., 2016).
Corrosion Inhibition
Research on hydroxyethyl ammonium O,O′-diphenyl dithiophosphate (HADD), a chemical structure related to 2-hydroxyethyl dihydrothiachrome diphosphate, has shown its potential as an effective corrosion inhibitor. This suggests possible applications of 2-hydroxyethyl dihydrothiachrome diphosphate in protective coatings and industrial maintenance (Lai et al., 2020).
Environmental Exposure and Toxicology
Studies have been conducted to understand the levels of exposure to organophosphate flame retardants and plasticizers in humans, particularly focusing on their metabolites. These studies are crucial for understanding the environmental and health impacts of these compounds, contributing to a safer and more informed use in consumer products (Bastiaensen et al., 2021).
Synthesis and Characterization
Research has also been directed towards the synthesis and characterization of compounds related to 2-hydroxyethyl dihydrothiachrome diphosphate. These studies are essential in the development of new materials and chemicals with potential applications in various industries (Raschke et al., 2005).
properties
Product Name |
2-Hydroxyethyl dihydrothiachrome diphosphate |
|---|---|
Molecular Formula |
C14H22N4O8P2S |
Molecular Weight |
468.36 g/mol |
IUPAC Name |
2-[(3S)-3-[(1S)-1-hydroxyethyl]-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)17-13-11(7-18(8)14)6-15-10(3)16-13/h6,9,19H,4-5,7H2,1-3H3,(H,23,24)(H,15,16,17)(H2,20,21,22)/t9-,14-/m0/s1 |
InChI Key |
UQFVHIGKDHNMJT-XPTSAGLGSA-N |
Isomeric SMILES |
CC1=C(S[C@@]2(N1CC3=CN=C(N=C3N2)C)[C@H](C)O)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(SC2(N1CC3=CN=C(N=C3N2)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)


